N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BMD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMD is a sulfonamide derivative of benzodioxane and has been found to exhibit a wide range of biological activities.
Safety and Hazards
Mechanism of Action
Target of Action
N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as Cambridge id 6192422, is a sulfonamide derivative. Sulfonamides are known for their broad-spectrum antibacterial action . They are famous for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Therefore, the primary targets of this compound are likely to be bacterial cells.
Mode of Action
The mode of action of sulfonamides is initiated by the inhibition of folic acid synthesis with 4-aminobenzoic acid by restraining the foliate synthetase enzyme which blocks folic acid synthesis in bacteria and ultimately stops the production of purines . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme involved in this pathway, it prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action . In higher doses, sulfonamides may cause nausea, vomiting, and abdominal irritation .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines and subsequent DNA replication .
Properties
IUPAC Name |
N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-17(12-13-5-3-2-4-6-13)22(18,19)14-7-8-15-16(11-14)21-10-9-20-15/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNGGQRBMXLWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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